N-[2-(dimethylamino)pyridin-4-yl]-2-morpholin-4-ylbenzamide
Description
N-[2-(dimethylamino)pyridin-4-yl]-2-morpholin-4-ylbenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring, a morpholine ring, and a benzamide moiety. The presence of these functional groups endows the compound with distinctive chemical and biological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyridin-4-yl]-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21(2)17-13-14(7-8-19-17)20-18(23)15-5-3-4-6-16(15)22-9-11-24-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUOBWSLYYBKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)NC(=O)C2=CC=CC=C2N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyridin-4-yl]-2-morpholin-4-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a dimethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloropyridine with dimethylamine in the presence of a base such as sodium hydride.
Formation of the Benzamide Intermediate: The benzamide moiety is introduced by reacting 4-aminobenzoyl chloride with morpholine under basic conditions to form the morpholin-4-ylbenzamide intermediate.
Coupling Reaction: The final step involves coupling the pyridine intermediate with the benzamide intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyridin-4-yl]-2-morpholin-4-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group in the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides, sodium hydride as base, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced benzamide derivatives.
Substitution: Alkylated derivatives of the compound.
Scientific Research Applications
N-[2-(dimethylamino)pyridin-4-yl]-2-morpholin-4-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and amidations.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyridin-4-yl]-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain kinases or proteases.
Pathways Involved: By binding to its targets, the compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-[2-(dimethylamino)pyridin-4-yl]-2-morpholin-4-ylbenzamide can be compared with other similar compounds to highlight its uniqueness:
4-Dimethylaminopyridine (DMAP): While DMAP is a well-known catalyst in organic synthesis, this compound offers additional functional groups that enhance its reactivity and specificity.
N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide: This compound shares the dimethylamino and pyridine moieties but differs in the presence of the acetamide group instead of the morpholine and benzamide groups, leading to different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
